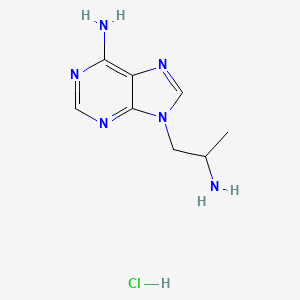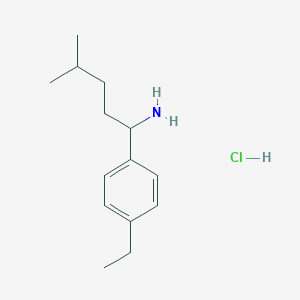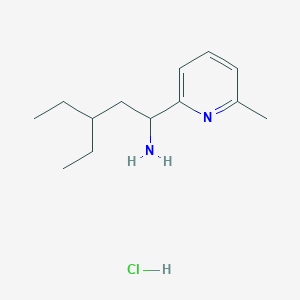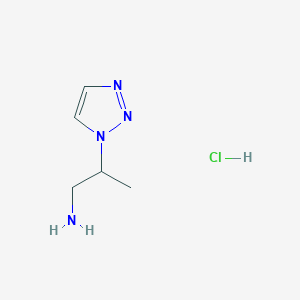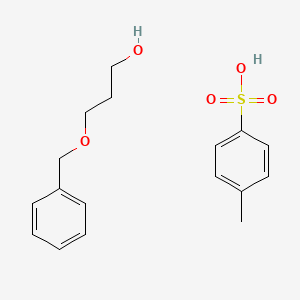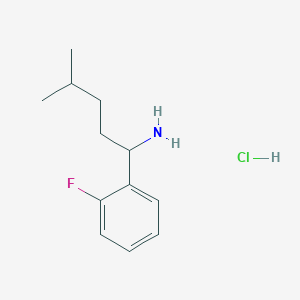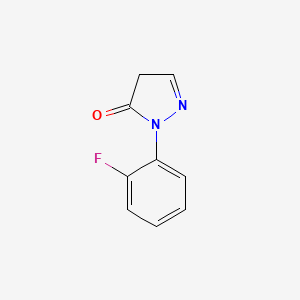
1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one
Descripción general
Descripción
“1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is also used as a starting reagent in the synthesis of ascididemin .
Synthesis Analysis
The synthesis of “1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one” involves a 1,3-dipolar cycloaddition reaction with dimethyl acetylenedicarboxylate (DMAD) as an activated dipolarophile . The reaction intermediates, sydnones, were characterized by single crystal X-ray diffraction analysis showing interesting features such as halogen bonding as an important interaction in modeling the crystal structure .Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one: is utilized in the synthesis of various heterocyclic compounds through 1,3-dipolar cycloaddition reactions . These reactions are crucial for creating five-membered heterocycles, which are significant in medicinal chemistry due to their presence in numerous bioactive molecules.
Biological Activity
The compound serves as a precursor for synthesizing pyrazoles that exhibit biological activity. Pyrazoles are known for their anti-inflammatory, analgesic, and antipyretic properties. Research into the biological activity of these compounds could lead to the development of new pharmaceuticals .
Crystallography Studies
1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one: can be used in crystallography studies to understand molecular interactions such as halogen bonding. This is essential for the design of new materials and drugs, as it helps predict how molecules will interact with each other .
Anticancer Research
Derivatives of this compound have shown potential in anticancer research. They have been studied for their ability to induce apoptosis in cancer cells and inhibit cancer cell growth and proliferation.
Antimicrobial Applications
The compound has also been researched for its antimicrobial properties. It has shown activity against bacteria and fungi, which could be beneficial in developing new antibacterial and antifungal agents.
Enzyme Inhibition
It is hypothesized that 1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one derivatives may act as enzyme inhibitors, interfering with specific pathways involved in disease processes. This application is particularly relevant in the search for novel treatments for various diseases.
Safety and Hazards
Propiedades
IUPAC Name |
2-(2-fluorophenyl)-4H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O/c10-7-3-1-2-4-8(7)12-9(13)5-6-11-12/h1-4,6H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRWLZHMQBDBDLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=NN(C1=O)C2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1445756.png)
